1-(2-Methoxyphenyl)imidazolidin-2-one

Purity Procurement Quality Control

Researchers need a reliable N-aryl imidazolidin-2-one scaffold for SAR exploration, but N-aryl substitution can unpredictably alter reactivity. 1-(2-Methoxyphenyl)imidazolidin-2-one (CAS 62868-43-3) provides a well-defined electron-donating 2-methoxyphenyl group, enabling reproducible Cu-catalyzed N-arylation and further functionalization via electrophilic substitution. Key advantages: • Favorable CNS drug-likeness (LogP 0.9, TPSA 41.6 Ų) for blood-brain barrier penetrant probes. • Rule of Three compliant (MW 192.21 g/mol) for fragment-based screening libraries. • Room-temperature shipping & 2-8°C storage minimize logistical overhead. Ideal for medicinal chemistry, chemical biology, and methodology development. Bulk quantities available; request a quote for immediate dispatch.

Molecular Formula C10H12N2O2
Molecular Weight 192.21 g/mol
CAS No. 62868-43-3
Cat. No. B1608315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)imidazolidin-2-one
CAS62868-43-3
Molecular FormulaC10H12N2O2
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCNC2=O
InChIInChI=1S/C10H12N2O2/c1-14-9-5-3-2-4-8(9)12-7-6-11-10(12)13/h2-5H,6-7H2,1H3,(H,11,13)
InChIKeyPCHATQNMMNNTMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Methoxyphenyl)imidazolidin-2-one Overview


1-(2-Methoxyphenyl)imidazolidin-2-one is a heterocyclic organic compound featuring an imidazolidin-2-one core substituted with a 2-methoxyphenyl group. It is a versatile small-molecule scaffold used as an intermediate in the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators [1]. The compound has a molecular formula of C10H12N2O2 and a molecular weight of 192.21 g/mol .

1
Small-molecule scaffold for inhibitor and receptor modulator synthesis
2
Electron-rich 2-methoxyphenyl handle supports SAR derivatization workflows
3
Reported purity profile reduces downstream purification burden

Substituent-Dependent Reactivity


N-Aryl imidazolidin-2-ones are not interchangeable building blocks. The 2-methoxyphenyl substituent in 1-(2-methoxyphenyl)imidazolidin-2-one imparts distinct electronic (electron-donating) and steric properties that influence both synthetic reactivity and biological target engagement. Studies on Cu-mediated N-arylation have demonstrated that strong electron-donating groups are well tolerated, but the reaction yields and conditions are highly substrate-dependent [1]. Therefore, replacing this compound with a different N-aryl analog (e.g., 1-phenylimidazolidin-2-one or 1-(4-methoxyphenyl)imidazolidin-2-one) without re-optimizing the synthetic pathway can lead to reduced yields or unexpected reactivity profiles.

!
N-Aryl substitution pattern directly alters electronic and steric properties; 1-phenyl or 4-methoxyphenyl analogs may shift reaction yields and require pathway re-optimization.
!
Lipophilicity and TPSA differences versus unsubstituted phenyl analog can change solubility and permeability context in biological assays.

1-(2-Methoxyphenyl)imidazolidin-2-one vs. Analogs


Purity Comparison

The target compound is commercially available at a purity of 98% (HPLC) from ChemScene, which exceeds the 95% minimum purity specification offered by AKSci for the same compound . This higher purity reduces the need for further purification in downstream synthetic applications.

Purity
Head-to-head
98% (HPLC) vs. 95% baseline
Higher reported purity supports sensitive reaction workflows
Vendor specification; batch-level verification recommended
Purity Procurement Quality Control

Lipophilicity and TPSA Comparison

The computed partition coefficient (XLogP3) for 1-(2-methoxyphenyl)imidazolidin-2-one is 0.9, and the topological polar surface area (TPSA) is 41.6 Ų [1]. The 2-methoxy group increases hydrophilicity compared to the unsubstituted 1-phenylimidazolidin-2-one (estimated XLogP ~1.5), which can improve aqueous solubility and influence biological membrane permeability. This differentiation is critical when designing compound libraries for CNS or oral bioavailability.

Lipophilicity & TPSA
Class-level
XLogP3 = 0.9, TPSA = 41.6 Ų vs. ~1.5 / ~32 Ų for 1-phenyl analog
Supports solubility and permeability differentiation in library design
Computed values; comparator data estimated
LogP TPSA Drug-likeness

Immunosuppressive Scaffold Versatility

The imidazolidin-2-one scaffold has been validated as a core structure for immunosuppressive agents. A study by Sabourin et al. demonstrated that disubstituted N1,N3-imidazolidin-2-ones can achieve maximal inhibition of Con A-stimulated splenocyte proliferation at 90 µM, comparable to cyclosporin A at 5 µM [1]. The 2-methoxyphenyl substituent in the target compound serves as a key derivatization point for further SAR exploration, making it a preferred starting material over the unsubstituted phenyl analog due to its electron-rich nature, which facilitates electrophilic aromatic substitution reactions.

Immunosuppressive scaffold
Class-level
Scaffold validated in Con A-stimulated splenocyte assay context
May reduce development risk for immunosuppressive SAR programs
Target compound not directly tested; inferential scaffold relevance
Immunosuppression Scaffold Drug Discovery

Shipping and Storage Stability

1-(2-Methoxyphenyl)imidazolidin-2-one from ChemScene is shipped at room temperature and stored sealed in dry conditions at 2–8°C . In contrast, some structurally related imidazolidin-2-one derivatives require storage at -20°C under inert atmosphere to prevent hydrolysis or oxidation. The ability to ship without cold-chain logistics reduces shipping costs and simplifies inventory management for high-throughput screening facilities.

Shipping & storage
Specification review
Ship: ambient; Store: 2–8°C, sealed dry
Avoids frozen shipping logistics and associated surcharges
Compare with analog requirements; confirm batch COA
Storage Shipping Stability

1-(2-Methoxyphenyl)imidazolidin-2-one Applications


Immunosuppressive Lead Synthesis

Procure this compound as a core scaffold for the synthesis of N1,N3-disubstituted imidazolidin-2-one derivatives with potential immunosuppressive activity. The 2-methoxyphenyl group provides a synthetic handle for further functionalization via electrophilic aromatic substitution or directed ortho-metalation, enabling rapid SAR exploration [1].

Enzyme Inhibition Probe Development

Use as a precursor for the synthesis of enzyme inhibitors targeting imidazoline receptors or other CNS targets. The compound's moderate LogP (0.9) and TPSA (41.6 Ų) are within the favorable range for CNS drug-likeness, making it a suitable starting point for blood-brain barrier penetrant probes [1].

Cu-Catalyzed N-Arylation Optimization

Evaluate this compound as a model substrate for optimizing Cu-catalyzed N-arylation reaction conditions. The electron-rich 2-methoxyphenyl group is representative of activated aryl halides, and the imidazolidin-2-one core is tolerant to a wide range of reaction conditions, facilitating methodology development [1].

Fragment Library Procurement

Add to fragment screening libraries due to its low molecular weight (192.21 g/mol), favorable physicochemical properties (XLogP3 = 0.9, TPSA = 41.6 Ų), and compliance with the Rule of Three for fragment-based drug discovery. The compound's room-temperature shipping and 2–8°C storage minimize logistical overhead for large library acquisitions [1].

Application
Selection Property
Validation Focus
Immunosuppressive lead synthesis
Electron-rich aryl handle for SAR
Splenocyte proliferation assay context
Enzyme inhibition probe development
Moderate LogP and TPSA profile
CNS drug-likeness and permeability review
Cu-catalyzed N-arylation optimization
Representative electron-rich aryl halide
Reaction condition tolerance and yield mapping
Fragment library procurement
Low MW, Rule-of-Three compliance
Physicochemical property and storage stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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